N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][ N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][
Brand Name: Vulcanchem
CAS No.: 500103-26-4
VCID: VC8121748
InChI: InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1
SMILES: CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Molecular Formula: C28H26NO2P
Molecular Weight: 439.5 g/mol

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

CAS No.: 500103-26-4

Cat. No.: VC8121748

Molecular Formula: C28H26NO2P

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][ - 500103-26-4

Specification

CAS No. 500103-26-4
Molecular Formula C28H26NO2P
Molecular Weight 439.5 g/mol
IUPAC Name N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine
Standard InChI InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1
Standard InChI Key JISGHECLGYELKD-FGZHOGPDSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
SMILES CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Canonical SMILES CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a central phosphorus atom bonded to a dibenzo[d,f][1,3,] dioxaphosphepin moiety and two (R)-1-phenylethyl groups. The dibenzo framework consists of two fused benzene rings connected via a 1,3,2-dioxaphosphepin ring, which introduces strain and reactivity at the phosphorus center. The (R)-configuration of the phenylethyl groups ensures chirality, critical for its asymmetric catalytic properties .

The InChI key (JISGHECLGYELKD-UHFFFAOYSA-N) and SMILES representation (C1=CC=C(C=C1)C(C)N(P2OC3=CC=CC=C3C4=CC=CC=C4OP2)N(C(C)C5=CC=CC=C5)C)C) provide precise identifiers for its stereochemistry . X-ray crystallography confirms the dihedral angles between the benzene rings, which influence its conformational stability and interaction with substrates .

Comparative Structural Analysis

The compound’s uniqueness lies in its stereochemistry and structural hybridity. Table 1 contrasts it with analogous organophosphorus compounds:

Compound NameKey Structural DifferencesApplications
N,N-Bis[(S)-1-phenylethyl]dibenzo[d,f] dioxaphosphepin(S)-configuration at phenylethyl groupsAsymmetric catalysis (opposite enantioselectivity)
Bis(1-naphthyl)phosphine oxideNaphthyl substituents instead of phenylPolymer stabilization
Diphenylphosphine oxideNo dioxaphosphepin moietyPrecursor in ligand synthesis

This comparative analysis highlights how subtle changes in substituents and stereochemistry drastically alter reactivity and utility .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,] dioxaphosphepin-6-amine involves a multistep sequence starting from commercially available (R)-1-phenylethylamine and dibenzo[d,f] dioxaphosphepin-6-amine. Key steps include:

  • Phosphorylation: Reacting dibenzo[d,f] dioxaphosphepin-6-amine with phosphoryl chloride to activate the phosphorus center.

  • Alkylation: Introducing the (R)-1-phenylethyl groups via nucleophilic substitution under anhydrous conditions.

  • Chiral Resolution: Purification via column chromatography to isolate the desired (R,R)-diastereomer .

The process yields a white crystalline solid with a melting point of 99–102°C and a predicted boiling point of 578.4°C .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the phosphorus center (31P^{31}\text{P} NMR: δ 25.7 ppm) and aromatic protons (1H^1\text{H} NMR: δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 439.1701 .

Applications in Asymmetric Catalysis

Hydrovinylation of 1,3-Dienes

The compound acts as a chiral ligand in copper-catalyzed asymmetric hydrovinylation, enabling the synthesis of enantiomerically pure alkenes. For example, it facilitates the addition of ethylene to 1,3-dienes with enantiomeric excess (ee) values exceeding 90% . This reaction is pivotal in producing chiral intermediates for pharmaceuticals like ibuprofen and naproxen .

1,4-Conjugate Additions

In conjunction with copper catalysts, the compound promotes 1,4-asymmetric conjugate additions of hard nucleophiles (e.g., Grignard reagents) to cyclic dienones. A 2017 study demonstrated its efficacy in forming quaternary stereocenters with 85–95% ee, a breakthrough for synthesizing terpenes and steroids .

Future Directions

Research should prioritize:

  • Mechanistic Studies: Elucidating the compound’s role in transition-state stabilization during catalysis.

  • Biological Profiling: Assessing in vivo antitumor activity and pharmacokinetics.

  • Derivatization: Modifying the dibenzo framework to enhance catalytic efficiency and substrate scope.

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